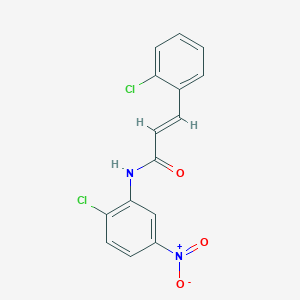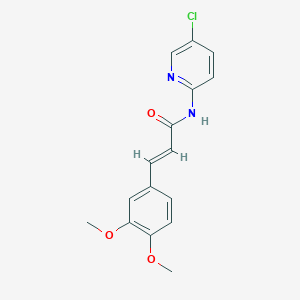![molecular formula C17H20N2O4S B5880761 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5880761.png)
3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide is a chemical compound commonly known as DEAB. It is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of aldehyde dehydrogenase (ALDH) enzymes. ALDH is an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous aldehydes. DEAB has been extensively studied for its potential use in cancer treatment due to its ability to target cancer stem cells.
Mecanismo De Acción
DEAB inhibits the activity of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide enzymes by binding to the active site of the enzyme. 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide enzymes play a crucial role in the metabolism of various aldehydes, including endogenous aldehydes such as acetaldehyde and exogenous aldehydes such as cyclophosphamide. Inhibition of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide activity by DEAB leads to an accumulation of toxic aldehydes, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DEAB has been shown to have a significant impact on the biochemical and physiological processes in cells. Inhibition of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide activity by DEAB leads to an accumulation of toxic aldehydes, which can induce apoptosis in cancer cells. DEAB has also been shown to inhibit the self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEAB has several advantages for use in laboratory experiments. It is a small molecule inhibitor that is easy to synthesize and has a high degree of specificity for 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide enzymes. However, DEAB has some limitations, including its potential toxicity to non-cancer cells and its limited solubility in aqueous solutions.
Direcciones Futuras
DEAB has the potential to be used in cancer treatment due to its ability to target cancer stem cells. Future research could focus on developing more potent and specific 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide inhibitors that have fewer side effects. Additionally, DEAB could be used in combination with other cancer therapies to enhance their effectiveness. Further studies could also explore the role of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide enzymes in other physiological and pathological processes.
Métodos De Síntesis
The synthesis of DEAB involves the reaction of 3-aminobenzoic acid with diethyl sulfite to produce 3-(diethylsulfonamido)benzoic acid. This compound is then reacted with 2-hydroxybenzaldehyde to produce DEAB.
Aplicaciones Científicas De Investigación
DEAB has been used extensively in scientific research to study the role of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide enzymes in various physiological and pathological processes. It has been shown to be a potent inhibitor of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide1A1, which is overexpressed in many types of cancer. DEAB has been used to study the role of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide1A1 in cancer stem cells and has been shown to inhibit the self-renewal of these cells.
Propiedades
IUPAC Name |
3-(diethylsulfamoyl)-N-(2-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-19(4-2)24(22,23)14-9-7-8-13(12-14)17(21)18-15-10-5-6-11-16(15)20/h5-12,20H,3-4H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKOPGBBHROFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethylsulfamoyl)-N-(2-hydroxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)






![4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)
